molecular formula C16H13BrClN B15158684 1-Benzyl-4-chloroquinolin-1-ium bromide CAS No. 845883-53-6

1-Benzyl-4-chloroquinolin-1-ium bromide

Cat. No.: B15158684
CAS No.: 845883-53-6
M. Wt: 334.64 g/mol
InChI Key: XCMPAQIVLULQNS-UHFFFAOYSA-M
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Description

1-Benzyl-4-chloroquinolin-1-ium bromide is a quaternary ammonium compound with the molecular formula C16H14ClN2Br. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with a benzyl group and a chlorine atom, along with a bromide counterion.

Preparation Methods

The synthesis of 1-Benzyl-4-chloroquinolin-1-ium bromide typically involves the quaternization of 4-chloroquinoline with benzyl bromide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The crude product is purified by recrystallization from a suitable solvent .

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. For instance, photochemical benzylic bromination using N-bromosuccinimide (NBS) in the presence of a catalyst can be employed to produce the benzyl bromide intermediate, which is then reacted with 4-chloroquinoline under controlled conditions .

Chemical Reactions Analysis

1-Benzyl-4-chloroquinolin-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-chloroquinolin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a valuable tool in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloroquinolin-1-ium bromide involves its interaction with cellular components such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

1-Benzyl-4-chloroquinolin-1-ium bromide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties.

Properties

CAS No.

845883-53-6

Molecular Formula

C16H13BrClN

Molecular Weight

334.64 g/mol

IUPAC Name

1-benzyl-4-chloroquinolin-1-ium;bromide

InChI

InChI=1S/C16H13ClN.BrH/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16;/h1-11H,12H2;1H/q+1;/p-1

InChI Key

XCMPAQIVLULQNS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C3=CC=CC=C32)Cl.[Br-]

Origin of Product

United States

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